molecular formula C14H12N2O3 B8321684 4-Phenylazophenoxyacetic acid

4-Phenylazophenoxyacetic acid

Cat. No. B8321684
M. Wt: 256.26 g/mol
InChI Key: JGKOBEFQCFRUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376655B1

Procedure details

3.66 g (0.013 mol) of ethyl 2-[4-(phenylazo)phenoxy]-ethanoate was dissolved in a mixture of 160 mL of dimethylformamide and 40 mL of water in a 250 mL one-neck round flask fitted with a magnetic stirring bar and a reflux condenser by heating to 90° C. while stirring on an oil bath. 3.6 g (0.090 mol) of NaOH was added in once through the condenser. Stirring and heating were continued for 1.5 h after which the reaction mixture was left for cooling finally on an ice-bath. The reaction mixture was then added 38 mL of 5.5 N HCl. A yellow precipitate was recovered and 40 mL of water was added. After filtration and vacuum drying 14 h at 50° C. 2.70 g (yield 82%) of 2-[4-(phenylazo)phenoxy]-ethanoic acid was obtained.
Name
ethyl 2-[4-(phenylazo)phenoxy]-ethanoate
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[N:8][C:9]2[CH:21]=[CH:20][C:12]([O:13][CH2:14][C:15]([O:17]CC)=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CN(C)C=O.O>[C:1]1([N:7]=[N:8][C:9]2[CH:10]=[CH:11][C:12]([O:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:20][CH:21]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[4-(phenylazo)phenoxy]-ethanoate
Quantity
3.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=NC1=CC=C(OCC(=O)OCC)C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring on an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirring bar and a reflux condenser
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
after which the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling finally on an ice-bath
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was recovered
ADDITION
Type
ADDITION
Details
40 mL of water was added
FILTRATION
Type
FILTRATION
Details
After filtration and vacuum
CUSTOM
Type
CUSTOM
Details
drying 14 h at 50° C
Duration
14 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=NC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.